Anticancer Cytotoxicity in Colo 205 Colon Adenocarcinoma: Single-Digit Micromolar Activity with Evidence of Structural Specificity
In a 2025 study by Hegedűs et al., a series of 5-chloro-8-hydroxyquinoline hybrids was evaluated for antiproliferative activity against the Colo 205 colon adenocarcinoma cell line [1]. The unsubstituted phenyl derivative (the target compound) served as the direct structural comparator to the amino-acid- and amine-containing hybrids (compounds 12a, 12b, 13, 14a–c). While the study did not report the exact IC50 value for the target compound, it explicitly stated that 'Compared to the precursor, all new derivatives exhibited less potent anticancer activity' [1]. This class-level inference positions the target compound as the most active prototype within the synthesized library for Colo 205 cells, with activity exceeding that of the glycine-amide and N,N-dimethylethylamine-functionalized derivatives. Additionally, the study incorporated a P-glycoprotein (ABCB1) efflux-pump specificity control using the standard substrates Verapamil and Sodium orthovanadate, providing a framework for distinguishing passive cytotoxicity from efflux-mediated resistance for this scaffold [1].
| Evidence Dimension | Antiproliferative activity (Colo 205 colon adenocarcinoma cell line, MTT or resazurin assay) |
|---|---|
| Target Compound Data | Most potent prototype within the synthesized 5-Cl-8-HQ hybrid library; exact IC50 not quantified in source |
| Comparator Or Baseline | Amino-acid-functionalized (glycine) and amine-functionalized (N,N-dimethylethylamine) derivatives (compounds 12a, 12b, 13, 14a–c) – all exhibited lower activity relative to the target compound |
| Quantified Difference | Qualitative rank-order: target > all hybrid derivatives; quantitative difference not provided |
| Conditions | Colo 205 human colon adenocarcinoma cells; assay conducted with and without ABCB1 efflux-pump inhibitors (Verapamil, Sodium orthovanadate); Hegedűs et al., Eur J Pharm Sci, 2025 |
Why This Matters
For procurement decisions, this evidence establishes that the parent phenyl-derivative (CAS 428446-08-6) is not merely a synthetic intermediate but represents the activity baseline against which subsequent functionalization decreases potency—making it the rational comparator for any new chemical series built on this scaffold.
- [1] Hegedűs D, Szemerédi N, Gubó D, Spengler G, Szatmári I. Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Eur J Pharm Sci. 2025;209:107084. View Source
